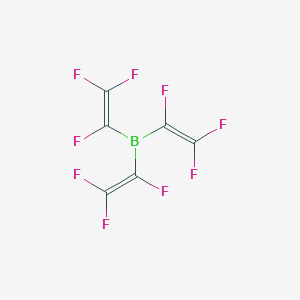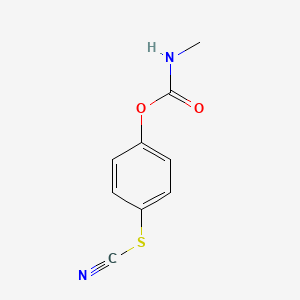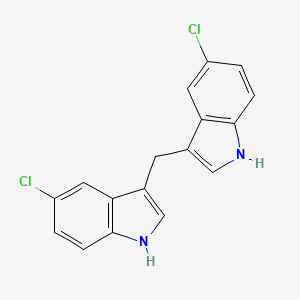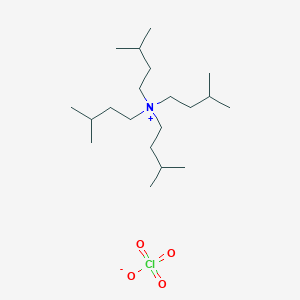
Tris(trifluoroethenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trifluoroethenyl)borane is a unique organoboron compound characterized by the presence of three trifluoroethenyl groups attached to a central boron atom. This compound is known for its strong Lewis acidity and its ability to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoroethenyl)borane typically involves the reaction of boron trichloride with trifluoroethene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BCl3+3CF2=CF2→B(CF2=CF2)3+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tris(trifluoroethenyl)borane undergoes a variety of chemical reactions, including:
Hydroboration: The addition of borane to alkenes and alkynes to form organoboranes.
Oxidation: Conversion of organoboranes to alcohols using oxidizing agents.
Reduction: Reduction of carbonyl compounds to alcohols in the presence of this compound.
Common Reagents and Conditions:
Hydroboration: Typically carried out using alkenes or alkynes in the presence of this compound under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Hydroboration: Organoboranes.
Oxidation: Alcohols.
Reduction: Alcohols from carbonyl compounds.
Aplicaciones Científicas De Investigación
Tris(trifluoroethenyl)borane has found applications in various fields of scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tris(trifluoroethenyl)borane involves its strong Lewis acidity, which allows it to act as an electron acceptor in various chemical reactions. The compound can form stable complexes with electron-rich species, facilitating a range of transformations. The molecular targets and pathways involved include:
Lewis Acid-Base Interactions: Formation of adducts with nucleophiles.
Catalysis: Activation of substrates through coordination to the boron center, enhancing reactivity.
Comparación Con Compuestos Similares
Tris(trifluoroethenyl)borane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in catalysis.
Tris(3,4,5-trifluorophenyl)borane: Explored for its catalytic potential in hydroboration reactions.
Tris(2,4,6-trifluorophenyl)borane: Used in various organic transformations due to its unique electronic properties.
Uniqueness: this compound stands out due to its trifluoroethenyl groups, which impart distinct electronic and steric properties, making it a versatile reagent in both academic and industrial settings.
Propiedades
Número CAS |
815-70-3 |
|---|---|
Fórmula molecular |
C6BF9 |
Peso molecular |
253.86 g/mol |
Nombre IUPAC |
tris(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C6BF9/c8-1(4(11)12)7(2(9)5(13)14)3(10)6(15)16 |
Clave InChI |
HUESJFOREHXTIN-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C(F)F)F)(C(=C(F)F)F)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)


![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
